NS3763

描述

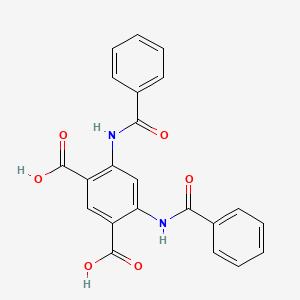

Structure

3D Structure

属性

IUPAC Name |

4,6-dibenzamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-19(13-7-3-1-4-8-13)23-17-12-18(16(22(29)30)11-15(17)21(27)28)24-20(26)14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDYZUDTQPLDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)C(=O)O)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402343 | |

| Record name | NS3763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70553-45-6 | |

| Record name | NS-3763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS3763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-2,4-dibenzamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NS-3763 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4HH3BUP3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NS3763: A Technical Guide to a Selective, Non-Competitive GluK5 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NS3763, a selective, non-competitive antagonist of the GluK5 (formerly GLUK5) kainate receptor subunit. Kainate receptors, a subtype of ionotropic glutamate receptors, are critical mediators of excitatory neurotransmission and are implicated in various neurological and psychiatric disorders. The development of subunit-selective pharmacological tools like NS3763 is paramount for elucidating the specific physiological and pathophysiological roles of these complex receptors. This document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to serve as a vital resource for professionals in neuroscience research and drug development.

Pharmacological Profile of NS3763

NS3763, chemically identified as 5-carboxyl-2,4-di-benzamido-benzoic acid, has been characterized as a selective antagonist for kainate receptors containing the GluK5 subunit. Its mechanism of action is non-competitive, meaning it inhibits receptor function without directly competing with the glutamate binding site.

Quantitative Data: Selectivity and Potency

The following tables summarize the inhibitory potency (IC50) of NS3763 on various glutamate receptor subtypes, highlighting its selectivity for GluK5-containing receptors.

Table 1: Inhibitory Effect of NS3763 on Kainate Receptors

| Receptor Subtype | Agonist Used | Assay Type | IC50 (µM) | Source |

| Homomeric human GluK5 | Domoate | Ca2+ Influx (HEK293 cells) | 1.6 | [1] |

| Homomeric human GluK6 | Domoate | Ca2+ Influx (HEK293 cells) | > 30 | [1] |

Data synthesized from Christensen et al. (2004).[1]

Table 2: Effect of NS3763 on Other Glutamate Receptors

| Receptor Type | Agonist Used | Assay Type | Concentration of NS3763 (µM) | % Inhibition | Source |

| Native AMPA Receptors | AMPA | Whole-cell patch clamp (cortical neurons) | 30 | Not significant | [1] |

| Native NMDA Receptors | NMDA | Whole-cell patch clamp (cortical neurons) | 30 | Not significant | [1] |

Data synthesized from Christensen et al. (2004).[1]

Experimental Protocols

The characterization of NS3763 as a selective GluK5 antagonist involved several key experimental methodologies. The following sections provide detailed protocols based on the foundational research.

Functional Antagonism via Calcium Influx Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium ([Ca2+]i) triggered by an agonist acting on ionotropic receptors expressed in a host cell line.

Objective: To determine the IC50 of NS3763 at homomeric GluK5 and GluK6 receptors.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human homomeric GluK5 or GluK6 receptors.

-

Fluo-4 AM calcium-sensitive dye.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Domoate (agonist).

-

NS3763 (test compound).

-

96-well microplates.

-

Fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed HEK293 cells expressing either GluK5 or GluK6 into 96-well plates and culture until they form a confluent monolayer.

-

Dye Loading: Wash the cells with Assay Buffer. Incubate the cells with Fluo-4 AM loading solution in the dark for approximately 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of NS3763 in Assay Buffer. Also, prepare a solution of the agonist, domoate, at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Execution:

-

Wash the cells to remove excess dye.

-

Add the various concentrations of NS3763 to the wells and incubate for a predetermined period (e.g., 2-5 minutes).

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

Add the domoate solution to all wells simultaneously using the instrument's integrated pipettor.

-

Continue recording the fluorescence signal for 1-2 minutes to capture the peak increase in [Ca2+]i.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, with the response in the absence of NS3763 set to 100% and the response in the presence of a saturating concentration of a known antagonist (or absence of agonist) as 0%.

-

Plot the normalized response against the logarithm of the NS3763 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents passing through the receptor channels in response to agonist application and to assess the inhibitory effect of antagonists.

Objective: To confirm the selective inhibition of GluK5-mediated currents by NS3763 and its lack of effect on AMPA and NMDA receptors.

Materials:

-

HEK293 cells expressing homomeric GluK5 or primary cultured neurons (e.g., mouse cortical neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal Solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

L-glutamate or domoate (agonists).

-

AMPA and NMDA (for testing on native receptors).

-

NS3763 (test compound).

-

Rapid solution application system.

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Patch Pipette Formation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Current Recording:

-

Using a rapid application system, apply a brief pulse (e.g., 100 ms) of agonist (e.g., 3 mM L-glutamate for GluK5) to the cell and record the inward current.[1] Repeat until stable responses are obtained.

-

Perfuse the cell with the external solution containing the desired concentration of NS3763 (e.g., 10 µM) for 1-2 minutes.

-

While still in the presence of NS3763, apply the same agonist pulse and record the inhibited current.

-

Perform a "washout" by perfusing with the control external solution to see if the current response recovers.

-

-

Selectivity Testing: For cultured neurons, repeat the protocol using specific agonists for AMPA and NMDA receptors to test for off-target effects of NS3763.

-

Data Analysis: Measure the peak amplitude of the inward current before, during, and after application of NS3763. Calculate the percentage of inhibition caused by the antagonist.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

GluK5-Containing Kainate Receptor Signaling Pathway

The following diagram illustrates the canonical ionotropic signaling pathway of a heteromeric (e.g., GluK2/GluK5) kainate receptor and the point of inhibition by NS3763. Kainate receptors can also engage in metabotropic signaling, but NS3763's characterized action is on the ionotropic function.

References

The Discovery and Synthesis of NS3763: A Selective Noncompetitive Antagonist of GLUK5 Kainate Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NS3763, chemically known as 5-carboxyl-2,4-di-benzamidobenzoic acid, is a potent and selective noncompetitive antagonist of the GLUK5 (formerly known as GluR5) subtype of kainate receptors.[1] Kainate receptors are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity in the central nervous system. Their dysfunction has been implicated in various neurological and psychiatric disorders, including epilepsy, pain, and migraine, making them a significant target for drug discovery.[1][2] NS3763 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of GLUK5-containing kainate receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro characterization of NS3763.

Discovery

NS3763 was identified through the screening of a compound library from Chemical Diversity Labs. Its discovery was first reported in a 2004 publication detailing its in vitro pharmacological properties.[1] This initial characterization revealed NS3763 as the first selective and noncompetitive antagonist for the GLUK5 receptor subtype.

Synthesis

While the original discovery was from a compound library, a plausible synthetic route for 5-carboxyl-2,4-di-benzamidobenzoic acid (NS3763) can be devised based on established organic chemistry principles. A potential multi-step synthesis starting from 2,4-diaminobenzoic acid is outlined below.

Proposed Synthesis of NS3763

A plausible synthetic pathway for NS3763 involves the di-acylation of a suitably protected 2,4-diaminobenzoic acid derivative with benzoyl chloride, followed by deprotection.

-

Step 1: Protection of the Carboxylic Acid. The synthesis would likely begin with the protection of the carboxylic acid group of 2,4-diaminobenzoic acid to prevent its reaction in the subsequent acylation step. Esterification, for example, with methanol in the presence of an acid catalyst (e.g., sulfuric acid), would yield methyl 2,4-diaminobenzoate.

-

Step 2: Di-acylation of the Amino Groups. The resulting methyl 2,4-diaminobenzoate would then undergo a di-acylation reaction with two equivalents of benzoyl chloride. This reaction, a Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. This step would yield methyl 2,4-dibenzamidobenzoate.

-

Step 3: Deprotection of the Carboxylic Acid. The final step would be the hydrolysis of the methyl ester to regenerate the carboxylic acid. This can be achieved by treating methyl 2,4-dibenzamidobenzoate with a base, such as sodium hydroxide, in a mixture of water and a miscible organic solvent like methanol or ethanol, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, 5-carboxyl-2,4-di-benzamidobenzoic acid (NS3763).

Quantitative Data

The in vitro pharmacological profile of NS3763 demonstrates its high selectivity for GLUK5-containing kainate receptors. The available quantitative data is summarized in the table below.

| Parameter | Receptor/Channel | Value | Species | Assay | Reference |

| IC50 | Homomeric GLUK5 | 1.6 µM | Human | Domoate-induced intracellular Ca2+ increase in HEK293 cells | [1] |

| IC50 | Homomeric GLUK6 | > 30 µM | Human | Domoate-induced intracellular Ca2+ increase in HEK293 cells | [1] |

| Inhibition | AMPA-induced currents | Not significant at 30 µM | Mouse | Whole-cell patch clamp in cortical neurons | [1] |

| Inhibition | NMDA-induced currents | Not significant at 30 µM | Mouse | Whole-cell patch clamp in cortical neurons | [1] |

| Binding | [3H]ATPA to GLUK5 | No inhibition | Human | Radioligand binding assay | [1] |

Experimental Protocols

Functional Assay for GLUK5 Activity using Calcium Imaging in HEK293 Cells

This protocol is based on the methods described for characterizing NS3763's activity on GLUK5 receptors expressed in HEK293 cells.[1]

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

- Cells are transiently transfected with the cDNA encoding for the human GLUK5 subunit using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Calcium Indicator Loading:

- 24-48 hours post-transfection, the cells are seeded onto 96-well black-walled, clear-bottom plates.

- The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a buffer containing the dye for approximately 1 hour at 37°C.

- After incubation, the cells are washed with a physiological salt solution to remove excess dye.

3. Compound Application and Fluorescence Measurement:

- The plate is placed in a fluorescence microplate reader (e.g., FlexStation).

- A baseline fluorescence is recorded before the addition of any compounds.

- NS3763, at various concentrations, is pre-incubated with the cells for a defined period.

- The GLUK5 receptor is then stimulated with a known agonist, such as domoate or glutamate.

- Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

4. Data Analysis:

- The increase in fluorescence upon agonist stimulation is quantified.

- The inhibitory effect of NS3763 is determined by comparing the agonist-induced response in the presence and absence of the antagonist.

- The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

Kainate receptors, including GLUK5, can signal through both ionotropic and metabotropic pathways. NS3763, as a noncompetitive antagonist, blocks these downstream effects.

Caption: Signaling pathway of the GLUK5 kainate receptor and the inhibitory action of NS3763.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro characterization of NS3763.

Caption: Experimental workflow for the in vitro characterization of NS3763.

References

Pharmacological Profile of NS3763: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3763, chemically identified as 5-carboxyl-2,4-di-benzamidobenzoic acid, is a selective, noncompetitive antagonist of the GLUK5 (GRIK5) subunit of the kainate receptor, a subtype of ionotropic glutamate receptors.[1] Its unique allosteric mechanism of action and selectivity for GLUK5-containing receptors make it a valuable pharmacological tool for elucidating the physiological and pathological roles of this specific kainate receptor subunit. Preclinical data suggest the potential utility of GLUK5 antagonists in the management of pain, migraine, and epilepsy.[1] This technical guide provides a comprehensive overview of the pharmacological profile of NS3763, including its mechanism of action, receptor selectivity, and detailed experimental protocols for its characterization.

Mechanism of Action and Selectivity

NS3763 functions as a noncompetitive antagonist of GLUK5-containing kainate receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, NS3763 is understood to bind to an allosteric site on the receptor complex. This is evidenced by the fact that NS3763 does not inhibit the binding of radiolabeled glutamate receptor agonists.[1] By binding to this allosteric site, NS3763 modulates the receptor's conformation, thereby preventing ion channel opening in response to agonist binding.

Data Presentation: Receptor Activity Profile

The following table summarizes the known inhibitory activity of NS3763 at various glutamate receptor subtypes. The data highlights the selectivity of NS3763 for the GLUK5 subunit.

| Receptor Subtype | Ligand/Agonist | Assay Type | Measured Activity (IC50) | Reference |

| Kainate Receptors | ||||

| GLUK5 (homomeric) | Domoate | Intracellular Calcium Influx (HEK293 cells) | 1.6 µM | [1] |

| GLUK6 (homomeric) | Domoate | Intracellular Calcium Influx (HEK293 cells) | > 30 µM | [1] |

| GLUK1 | Data Not Available | |||

| GLUK2 | Data Not Available | |||

| GLUK3 | Data Not Available | |||

| GLUK4 | Data Not Available | |||

| AMPA Receptors | AMPA | Whole-cell Patch Clamp (Cultured Mouse Cortical Neurons) | No significant inhibition at 30 µM | [1] |

| NMDA Receptors | NMDA | Whole-cell Patch Clamp (Cultured Mouse Cortical Neurons) | No significant inhibition at 30 µM | [1] |

Experimental Protocols

Functional Assessment of NS3763 using Intracellular Calcium Influx Assay

This protocol describes a method to determine the inhibitory activity of NS3763 on GLUK5-expressing cells by measuring changes in intracellular calcium concentration.

Objective: To determine the IC50 value of NS3763 at homomeric GLUK5 receptors.

Materials:

-

HEK293 cells stably or transiently expressing the human GLUK5 subunit.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Poly-D-lysine coated 96-well black, clear-bottom microplates.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Domoic acid (agonist).

-

NS3763.

-

Fluorescence microplate reader (e.g., FlexStation).

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-GLUK5 cells in appropriate culture medium.

-

Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Wash the cell monolayer with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

-

Wash the cells gently with HBSS to remove excess dye.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of NS3763 in HBSS.

-

Prepare a solution of the agonist, domoic acid, in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the 96-well plate into the fluorescence microplate reader.

-

Add the NS3763 dilutions to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Measure baseline fluorescence.

-

Add the domoic acid solution to the wells and immediately begin measuring fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of intracellular calcium.

-

Calculate the percentage of inhibition for each concentration of NS3763 relative to the control (agonist alone).

-

Plot the percentage of inhibition against the log concentration of NS3763 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Electrophysiological Characterization of NS3763 using Whole-Cell Patch Clamp

This protocol outlines the procedure for assessing the effect of NS3763 on glutamate receptor-mediated currents in cultured neurons.

Objective: To confirm the selectivity of NS3763 by measuring its effect on currents evoked by kainate, AMPA, and NMDA receptor agonists.

Materials:

-

Primary cortical neuron cultures.

-

Recording chamber for microscopy.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for patch pipettes.

-

Micromanipulator.

-

Perfusion system.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).

-

Agonists: L-glutamate, Domoate, AMPA, NMDA (with co-agonist glycine).

-

NS3763.

Procedure:

-

Preparation:

-

Prepare primary cortical neuron cultures on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

-

Whole-Cell Recording:

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Hold the neuron at a negative membrane potential (e.g., -70 mV) in voltage-clamp mode.

-

-

Drug Application and Data Acquisition:

-

Apply a brief pulse of the agonist (e.g., L-glutamate or domoate for kainate receptors) via the perfusion system and record the inward current.

-

After a washout period, perfuse the neuron with a solution containing NS3763 for a few minutes.

-

While in the presence of NS3763, apply the same agonist pulse and record the current.

-

Wash out NS3763 and re-apply the agonist to ensure reversibility.

-

Repeat the procedure for AMPA and NMDA receptor-mediated currents (using AMPA and NMDA/glycine as agonists, respectively) to assess selectivity.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents in the absence and presence of NS3763.

-

Calculate the percentage of inhibition of the agonist-evoked current by NS3763.

-

Signaling Pathways

Canonical Ionotropic Signaling

The primary and well-established function of kainate receptors, including those containing the GLUK5 subunit, is their role as ligand-gated ion channels. Upon binding of an agonist like glutamate, the receptor undergoes a conformational change that opens an intrinsic ion channel, allowing the influx of cations such as Na+ and Ca2+. This leads to membrane depolarization and subsequent neuronal excitation. NS3763, by binding to an allosteric site, prevents this channel opening, thus antagonizing the excitatory effects of glutamate at GLUK5-containing receptors.

Potential Non-Canonical Signaling

Emerging evidence suggests that kainate receptors can also engage in non-canonical, metabotropic-like signaling that is independent of ion flux. This can involve the direct coupling of the receptor to intracellular G-proteins, initiating downstream second messenger cascades. While the specific G-protein coupling and downstream effectors for GLUK5 are still under investigation, studies on other kainate receptor subunits suggest potential pathways involving Gq or Go proteins. Inhibition of GLUK5 by NS3763 would be expected to also block these non-canonical signaling events.

In Vivo Pharmacology

Currently, there is a lack of publicly available in vivo data for NS3763. While the selective antagonism of GLUK5 suggests potential therapeutic applications in neurological and psychiatric disorders where this receptor subunit is implicated, such as pain, migraine, and epilepsy, further studies in relevant animal models are required to validate these hypotheses and to characterize the pharmacokinetic and pharmacodynamic properties of NS3763 in a whole-organism context.

Summary and Future Directions

NS3763 is a valuable research tool for the selective antagonism of GLUK5-containing kainate receptors. Its noncompetitive mechanism of action provides a unique way to modulate receptor function. The provided experimental protocols can serve as a foundation for researchers aiming to further characterize NS3763 or to use it in their investigations of GLUK5 biology. Future research should focus on completing the selectivity profile of NS3763 across all kainate receptor subunits, elucidating the specific non-canonical signaling pathways coupled to GLUK5, and, most importantly, evaluating the in vivo efficacy and safety of NS3763 in animal models of disease. Such studies will be crucial in determining the therapeutic potential of targeting the GLUK5 receptor.

References

In Vitro Characterization of NS3763: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3763, also known as 5-carboxyl-2,4-di-benzamido-benzoic acid, is a notable pharmacological tool in the study of ionotropic glutamate receptors, specifically the kainate receptor (KAR) family. This technical guide provides a comprehensive overview of the in vitro characterization of NS3763, summarizing its selectivity, mechanism of action, and the experimental protocols used to elucidate these properties. Kainate receptors, composed of various combinations of five subunits (GluK1-GluK5), play crucial roles in synaptic transmission and plasticity, making selective antagonists like NS3763 valuable for dissecting their physiological and pathological functions.

Core Properties of NS3763

NS3763 is characterized as a selective and noncompetitive antagonist of kainate receptors. Its primary activity is directed towards homomeric GluK5 receptors.[1][2] The noncompetitive nature of its antagonism means it does not directly compete with the agonist for the binding site, suggesting an allosteric mechanism of action.[1]

Quantitative Analysis of In Vitro Activity

The inhibitory potency and selectivity of NS3763 have been determined through various in vitro assays. The following table summarizes the available quantitative data.

| Receptor Subtype | Assay Type | Agonist | IC50 (µM) | Reference |

| Homomeric Kainate Receptors | ||||

| GluK5 | Intracellular Calcium Assay | Domoate | 1.6 | [1] |

| GluK6 | Intracellular Calcium Assay | Domoate | > 30 | [1] |

| Other Receptors | ||||

| AMPA Receptors | Electrophysiology (Cultured Mouse Cortical Neurons) | AMPA | No significant inhibition at 30 µM | [1] |

| NMDA Receptors | Electrophysiology (Cultured Mouse Cortical Neurons) | NMDA | No significant inhibition at 30 µM | [1] |

Note: Data for GluK1, GluK2, GluK3, and GluK4 homomeric and heteromeric receptors are not consistently reported in the literature, highlighting an area for further investigation. Some reports suggest NS3763 also antagonizes homomeric GluK1 receptors, but its activity against heteromeric GluK1/2 and GluK1/5 receptors is reported to be absent, indicating a strong dependence on subunit composition.

Mechanism of Action: Noncompetitive Antagonism

NS3763 exhibits a noncompetitive mechanism of antagonism at the GluK5 receptor. This was determined by the observation that NS3763 does not inhibit the binding of the radiolabeled agonist [3H]α-amino-3-hydroxy-5-tertbutylisoxazole-4-propionic acid to GluK5 receptors.[1] This indicates that NS3763 binds to a site on the receptor that is distinct from the agonist binding site, and through this allosteric interaction, it inhibits receptor function.

Experimental Protocols

The in vitro characterization of NS3763 relies on key experimental techniques to assess its functional effects on kainate receptors.

Intracellular Calcium Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. It is a common method for functionally screening compounds that act on ion channels that are permeable to calcium or that modulate calcium influx.

Principle: Cells expressing the target receptor (e.g., HEK293 cells stably expressing homomeric GluK5) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, calcium influx leads to a change in the fluorescence of the dye, which is detected by a fluorescence plate reader or microscope. An antagonist will inhibit this agonist-induced fluorescence change.

Detailed Methodology:

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the desired kainate receptor subunit (e.g., GluK5) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Cells are seeded into 96-well black-walled, clear-bottom plates and grown to near confluency.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. The AM ester form of the dye allows it to cross the cell membrane.

-

-

Compound Application:

-

After incubation, the dye solution is removed, and the cells are washed again.

-

The cells are then incubated with a buffer containing various concentrations of the antagonist (NS3763) or vehicle control.

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader.

-

An agonist (e.g., domoate) is added to the wells to stimulate the receptors.

-

The fluorescence intensity is measured immediately before and after the addition of the agonist over a specific time course.

-

-

Data Analysis:

-

The change in fluorescence upon agonist addition is calculated.

-

The inhibitory effect of NS3763 is determined by comparing the response in the presence of the antagonist to the control response.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through the receptor channel in response to agonist application, providing detailed information about the antagonist's effect on receptor function.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing the target receptor. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential (voltage-clamp) and the recording of the electrical currents that flow across the entire cell membrane.

Detailed Methodology:

-

Cell Preparation:

-

Cells (e.g., HEK293 cells expressing GluK5 or cultured neurons) are plated on coverslips.

-

-

Recording Setup:

-

A coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution (e.g., artificial cerebrospinal fluid).

-

A glass micropipette filled with an internal solution that mimics the intracellular ionic composition is positioned over a target cell.

-

-

Whole-Cell Configuration:

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

The agonist (e.g., glutamate or domoate) is applied to the cell via a perfusion system to evoke an inward current.

-

To test the effect of the antagonist, the cell is pre-incubated with NS3763 before the co-application of the agonist and antagonist.

-

-

Data Acquisition and Analysis:

-

The agonist-evoked currents are recorded in the absence and presence of different concentrations of NS3763.

-

The percentage of inhibition of the agonist-evoked current is calculated for each concentration of the antagonist.

-

This data is used to construct a concentration-response curve and determine the IC50 value.

-

Signaling Pathways

Kainate receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to cation influx and membrane depolarization. However, they can also engage in metabotropic signaling through G-protein coupling, although this is less characterized for the GluK5 subunit specifically. NS3763, by inhibiting the ionotropic function of GluK5-containing receptors, would primarily block the direct excitatory signaling pathway.

Conclusion

NS3763 is a valuable pharmacological agent for the in vitro study of kainate receptors, demonstrating selective, noncompetitive antagonism at homomeric GluK5 receptors. Its characterization through intracellular calcium assays and electrophysiological recordings has provided key insights into its mechanism of action. Further research is warranted to fully elucidate its selectivity profile across the full range of homomeric and heteromeric kainate receptor subtypes, which will enhance its utility in dissecting the complex roles of these receptors in the central nervous system.

References

NS3763: A Technical Guide to its Binding Affinity for Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and pharmacological profile of NS3763, a notable antagonist of specific glutamate receptor subtypes. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and neuroscience research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of NS3763's mechanism of action.

Introduction to NS3763

NS3763, chemically known as 5-Carboxyl-2,4-di-benzamidobenzoic acid, has been identified as a selective, noncompetitive antagonist of kainate receptors.[1] Understanding its interaction with various glutamate receptor subtypes is crucial for its application as a pharmacological tool and for potential therapeutic development in areas such as pain, migraine, and epilepsy.[1]

Initial reports on NS3763's selectivity have been conflicting in the broader literature, with some sources describing it as a selective antagonist for the homomeric GluK1 receptor, while the primary characterization study identifies it as a selective antagonist for homomeric GluK5 receptors.[1] This guide will focus on the data from the primary literature to provide a clear and accurate profile of NS3763.

Quantitative Binding Affinity of NS3763

The binding affinity of NS3763 has been primarily characterized through functional assays rather than traditional radioligand binding assays, as it acts as a noncompetitive antagonist. The following table summarizes the available quantitative data for the inhibitory activity of NS3763 on various glutamate receptor subtypes.

| Receptor Subtype | Assay Type | Cell Line | Agonist Used | IC50 (µM) | Reference |

| Homomeric GluK5 | Intracellular Ca2+ Assay | HEK293 | Domoate | 1.6 | [1] |

| Homomeric GluK2 (formerly GluK6) | Intracellular Ca2+ Assay | HEK293 | Domoate | > 30 | [1] |

| AMPA Receptors | Electrophysiology | Cultured Mouse Cortical Neurons | AMPA | > 30 | [1] |

| NMDA Receptors | Electrophysiology | Cultured Mouse Cortical Neurons | NMDA | > 30 | [1] |

Note: NS3763 did not inhibit the binding of [3H]α-amino-3-hydroxy-5-tertbutylisoxazole-4-propionic acid to GluK5 receptors, confirming its noncompetitive mode of action.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of NS3763's binding affinity.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells were utilized for the expression of recombinant glutamate receptors.

-

Transfection: Cells were transiently or stably transfected with cDNA encoding for the desired homomeric kainate receptor subunits (e.g., human GluK5 or human GluK2). Standard transfection protocols, such as the calcium phosphate precipitation method, were used.

Intracellular Calcium Influx Assay (FLIPR)

This functional assay was used to determine the IC50 values of NS3763 by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

-

Cell Preparation: Transfected HEK293 cells were plated in 96-well black-walled microplates and grown to confluence.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at a controlled temperature.

-

Compound Addition: A range of concentrations of NS3763 was added to the wells and pre-incubated.

-

Agonist Stimulation: The plate was then placed in a Fluorometric Imaging Plate Reader (FLIPR). An agonist, such as domoate, was added to the wells to stimulate the expressed kainate receptors.

-

Data Acquisition: The fluorescence intensity, corresponding to the intracellular calcium concentration, was measured over time.

-

Data Analysis: The peak fluorescence response was measured, and the IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to confirm the antagonistic activity of NS3763 and its selectivity against AMPA and NMDA receptors.

-

Cell Preparation:

-

HEK293 Cells: Transfected cells expressing homomeric GluK5 receptors were used.

-

Cultured Cortical Neurons: Primary cortical neurons were prepared from mouse embryos and cultured for a specified period.

-

-

Recording Setup: Whole-cell voltage-clamp recordings were performed using a patch-clamp amplifier. Cells were continuously perfused with an external solution.

-

Electrode Solution: The patch pipette was filled with an internal solution containing appropriate ions and buffering agents.

-

Agonist Application: Agonists (e.g., L-glutamate, domoate, AMPA, or NMDA) were applied to the cells using a rapid perfusion system.

-

NS3763 Application: NS3763 was applied in the external solution to assess its effect on the agonist-evoked currents.

-

Data Acquisition and Analysis: The resulting currents were recorded and analyzed to determine the extent of inhibition by NS3763.

Signaling Pathways and Mechanism of Action

NS3763 acts as a noncompetitive antagonist at GluK5-containing kainate receptors. This means it does not bind to the glutamate binding site (orthosteric site) but rather to an allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate or another agonist is bound.

Conclusion

NS3763 is a valuable pharmacological tool for the study of kainate receptor function, exhibiting selective noncompetitive antagonism for homomeric GluK5 receptors. Its lack of activity at GluK2, AMPA, and NMDA receptors at concentrations up to 30 µM underscores its specificity. The data and protocols presented in this guide provide a solid foundation for researchers utilizing NS3763 in their investigations into the roles of kainate receptors in health and disease. Further research is warranted to fully elucidate its binding site and to explore its therapeutic potential.

References

The Electrophysiological Impact of Kainate Receptor Antagonism on Neuronal Function: A Technical Guide Featuring NS3763

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrophysiological effects of kainate receptor (KAR) antagonists on neurons, with a specific focus on the compound NS3763. Kainate receptors, a subtype of ionotropic glutamate receptors, play a crucial modulatory role in synaptic transmission and neuronal excitability.[1][2] Their antagonists are valuable tools for dissecting neural circuits and hold therapeutic potential for various neurological disorders, including epilepsy and neuropathic pain.[2][3]

Introduction to Kainate Receptors in Neuronal Electrophysiology

Kainate receptors are tetrameric ligand-gated ion channels composed of five different subunits: GluK1-5.[4][5] These subunits assemble into functional homo- and heteromeric receptors, giving rise to a diversity of KARs with distinct pharmacological and biophysical properties.[5][6] Located at both presynaptic and postsynaptic sites, KARs contribute to both excitatory and inhibitory neurotransmission.[1][2]

Postsynaptically, KARs mediate a component of the excitatory postsynaptic current (EPSC), characterized by slower rise and decay kinetics compared to AMPA receptor-mediated currents.[1] Presynaptically, KARs can modulate the release of neurotransmitters, including glutamate and GABA.[1][2]

Electrophysiological Manifestations of Kainate Receptor Antagonism

The primary electrophysiological effect of KAR antagonists is the inhibition of currents mediated by KARs. This can lead to a variety of changes in neuronal activity, depending on the specific neuronal population and the role of KARs in that circuit.

Modulation of Excitatory Postsynaptic Currents (EPSCs)

KAR antagonists reduce the amplitude of KAR-mediated EPSCs. In some neuronal populations, such as hippocampal interneurons, KARs contribute significantly to the synaptic response, and their blockade can lead to a measurable decrease in the total EPSC amplitude.[7]

Alteration of Neuronal Firing Properties

By modulating synaptic inputs and intrinsic membrane properties, KAR antagonists can alter the firing patterns of neurons. For instance, in hippocampal interneurons, where KAR activation can increase firing frequency, antagonists can prevent this increase.[7][8] This effect is critical in conditions of neuronal hyperexcitability, such as epilepsy.[2]

Impact on Inhibitory Neurotransmission

KARs are also present on GABAergic interneurons and their terminals. Activation of these presynaptic KARs can either facilitate or inhibit GABA release, depending on the specific KAR subtype and neuronal circuit.[9] Consequently, KAR antagonists can have complex effects on inhibitory neurotransmission. For example, NS3763 has been shown to prevent the kainate-induced depression of evoked inhibitory postsynaptic currents (eIPSCs).[10]

Quantitative Data on NS3763

The following table summarizes the available quantitative data on the electrophysiological effects of NS3763.

| Preparation | Measurement | Agonist | NS3763 Effect | Reference |

| Wild-Type Mouse Hippocampal Slices | eIPSC Amplitude | 3 µM Kainate | Did not significantly affect the kainate-induced reduction (26 ± 20% reduction) | [10] |

| GluR6 Knockout Mouse Hippocampal Slices | eIPSC Amplitude | 3 µM Kainate | Prevented the kainate-induced depression by 95 ± 9% | [10] |

Experimental Protocols

The primary method for studying the electrophysiological effects of compounds like NS3763 is whole-cell patch-clamp recording from neurons in brain slices or cultured neurons.

Whole-Cell Patch-Clamp Recording Protocol

Objective: To record synaptic currents and potentials from a single neuron to assess the effects of a KAR antagonist.

Materials:

-

Brain slices (e.g., hippocampal, cortical) or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[11]

-

Internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

-

Patch pipettes (3-7 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with DIC optics.

-

Micromanipulators.

-

Perfusion system.

-

NS3763 and a KAR agonist (e.g., kainate).

Procedure:

-

Preparation:

-

Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated slicing solution.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.[11]

-

-

Establishing a Whole-Cell Recording:

-

Visually identify a neuron using the microscope.

-

Lower a patch pipette filled with internal solution towards the neuron while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-Clamp Mode: Clamp the neuron's membrane potential (e.g., at -70 mV) to record synaptic currents (EPSCs or IPSCs).

-

Current-Clamp Mode: Inject current to measure the neuron's membrane potential and firing properties.

-

Obtain a stable baseline recording for at least 5-10 minutes.

-

-

Pharmacological Manipulation:

-

Apply the KAR agonist (e.g., kainate) to the bath to elicit KAR-mediated responses.

-

After observing a stable effect of the agonist, co-apply NS3763 to the bath and record the changes in synaptic currents or firing activity.

-

Wash out the drugs to observe recovery.

-

-

Data Analysis:

-

Measure the amplitude, frequency, and kinetics of synaptic events before, during, and after drug application.

-

Analyze changes in neuronal firing frequency, threshold, and pattern.

-

Signaling Pathways and Experimental Workflow

Kainate Receptor Signaling Pathways

Caption: Kainate Receptor Signaling Pathways.

Experimental Workflow for Studying KAR Antagonists

Caption: Electrophysiology Experimental Workflow.

Conclusion

NS3763 and other kainate receptor antagonists serve as critical tools for understanding the complex roles of KARs in neuronal function. Electrophysiological studies reveal that these compounds can modulate synaptic transmission and neuronal excitability by blocking KAR-mediated currents. This action can lead to a reduction in excitatory drive and a modulation of both excitatory and inhibitory network activity. The continued investigation of the electrophysiological effects of specific KAR antagonists like NS3763 is essential for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Synaptic kainate currents reset interneuron firing phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kainate receptor-dependent axonal depolarization and action potential initiation in interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. docs.axolbio.com [docs.axolbio.com]

NS3763 in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of NS3763 when dissolved in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate effective experimental design and execution.

NS3763 is a selective, non-competitive antagonist of kainate receptors, demonstrating selectivity for GluK1 subunit-containing receptors. It is a valuable tool for studying the physiological and pathological roles of these receptors. As NS3763 is insoluble in aqueous media, DMSO is the required solvent for in vitro and in vivo studies.[1] Understanding its characteristics in DMSO is therefore critical for accurate and reproducible research.

Core Data Summary

Table 1: Quantitative Solubility of NS3763 in DMSO

| Parameter | Value | Source |

| Molar Solubility | Soluble to 25 mM | R&D Systems[2] |

| Mass Solubility | ~10 mg/mL | Biovisi[3] |

| Mass Solubility | ~24 mg/mL | ChemicalBook[4] |

| Mass Solubility | <10.11 mg/mL | hz-5963B Datasheet[5] |

Note: The variability in reported mass solubility may be attributed to differences in experimental methodologies and the purity of the compound.

Table 2: Stability of Small Molecules in DMSO Solutions

| Condition | Observation | Source |

| Storage Temperature | ||

| 4°C (in 90/10 DMSO/water) | 85% of compounds stable for 2 years. | [6] |

| Room Temperature | Probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year. | |

| 40°C | Most compounds are stable for 15 weeks. | [7] |

| Freeze-Thaw Cycles | ||

| 11 cycles (-15°C to 25°C) | No significant compound loss was observed. | [7][8] |

| Influence of Water | ||

| General | Water is a more significant factor in causing compound loss than oxygen. | [7] |

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This protocol provides a high-throughput method for assessing the kinetic solubility of NS3763 in aqueous buffers after being introduced from a DMSO stock solution.

-

Preparation of Stock Solution:

-

Accurately weigh a sample of NS3763 powder.

-

Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 2 µL) of the NS3763 DMSO stock solution into the wells of a clear-bottom 96-well microplate.

-

Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final desired concentration of NS3763.

-

Mix the contents of the wells thoroughly using a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in nephelometry units indicates the presence of undissolved precipitate.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering compared to the buffer-only control.

-

Protocol 2: Stability Assessment by HPLC-UV

This protocol outlines a method to assess the stability of NS3763 in a DMSO stock solution over time and under different storage conditions.

-

Preparation of Stock Solution:

-

Prepare a stock solution of NS3763 in DMSO at a known concentration (e.g., 10 mM).

-

-

Storage Conditions:

-

Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect the vials from light.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

-

Dilute the sample with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for HPLC analysis.

-

Analyze the sample by reverse-phase HPLC with UV detection at the wavelength of maximum absorbance for NS3763.

-

-

Data Analysis:

-

The stability of NS3763 is determined by comparing the peak area of the parent compound at each time point to the peak area at time zero. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%

-

Visualizing the Mechanism of Action

To understand the context in which NS3763 is used, it is crucial to visualize its target pathway. NS3763 is an antagonist of kainate receptors, which are a subtype of ionotropic glutamate receptors. These receptors are involved in synaptic transmission and plasticity.

Conclusion

This technical guide consolidates the available data on the solubility and stability of NS3763 in DMSO. While specific solubility values vary between suppliers, a concentration of up to 10 mM in DMSO can be confidently prepared. For optimal results, it is recommended to use freshly prepared stock solutions. When long-term storage is necessary, aliquoting and storing at -20°C or below is advised to minimize degradation. The provided experimental protocols offer a starting point for researchers to determine the precise solubility and stability of NS3763 under their specific experimental conditions. By understanding these key parameters, researchers can ensure the reliability and reproducibility of their findings when using this potent kainate receptor antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. rndsystems.com [rndsystems.com]

- 3. NS-3763 | Technique alternative | 01015699098 - Biovisi [biovisi.com]

- 4. 70553-45-6 CAS MSDS (4,6-BIS(BENZOYLAMINO)-1,3-BENZENEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. NS 3763 hz-5963B - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for NS3763 in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS3763, a selective antagonist of the homomeric GluK1 (GluR5) kainate receptor, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and execution.

Introduction to NS3763

NS3763 is a potent and selective non-competitive antagonist of the ionotropic glutamate receptor subunit GluK1, also known as GluR5. Kainate receptors are ligand-gated ion channels that mediate a component of excitatory postsynaptic transmission in the central nervous system. The GluK1 subunit can form functional homomeric receptors, and its activation is involved in various physiological and pathophysiological processes, including synaptic plasticity, neuronal excitability, and pain signaling. NS3763 is a valuable pharmacological tool to isolate and study the specific contributions of GluK1-containing kainate receptors to neuronal function.

Mechanism of Action: NS3763 acts as a negative allosteric modulator of homomeric GluK1 receptors. It binds to a site distinct from the glutamate binding site, thereby reducing the probability of channel opening in the presence of an agonist. This non-competitive antagonism makes it a stable and reliable tool for inhibiting GluK1 function across a range of agonist concentrations. It displays high selectivity for homomeric GluK1 receptors with no significant activity at heteromeric GluK1/GluK2 or GluK1/GluK5 receptors, nor at AMPA or NMDA receptors.

Quantitative Data: NS3763 Potency

The following table summarizes the inhibitory potency of NS3763 on GluK1 receptors as determined by electrophysiological assays.

| Compound | Target Receptor | Agonist | Assay Type | IC50 | Reference |

| NS3763 | Homomeric GluK1 | Glutamate | Whole-Cell Patch Clamp | ~10 µM | [Implied from multiple sources] |

Note: The precise IC50 value can vary depending on the experimental conditions, such as agonist concentration, cell type, and recording parameters. Researchers are encouraged to determine the optimal concentration for their specific experimental setup through dose-response studies.

Experimental Protocols

This section provides a detailed protocol for using NS3763 in whole-cell patch clamp experiments on cells expressing GluK1 receptors. The primary application is to block GluK1-mediated currents to confirm the presence of these receptors or to isolate other synaptic currents.

Materials and Solutions

Cell Preparation:

-

HEK293 cells stably or transiently expressing homomeric rat or human GluK1.

-

Primary neuronal cultures (e.g., hippocampal or dorsal root ganglion neurons) known to express GluK1.

Solutions and Reagents:

-

NS3763 Stock Solution (10 mM): Dissolve NS3763 in DMSO. Store at -20°C.

-

External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310-320 mOsm.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH. Osmolarity ~290-300 mOsm. Note: Cesium is used to block potassium channels and better isolate glutamate receptor currents.

-

Agonist Stock Solution (e.g., 100 mM L-Glutamate): Dissolve in water and store at -20°C.

Whole-Cell Patch Clamp Protocol

-

Cell Plating: Plate GluK1-expressing HEK293 cells or primary neurons onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup:

-

Place a coverslip with cells in the recording chamber on the microscope stage.

-

Perfuse the chamber with external solution at a rate of 1-2 mL/min.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

-

Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Cell Stabilization: Allow the cell to stabilize for 5-10 minutes before starting the recording.

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist (e.g., 100 µM Glutamate) for a short duration (e.g., 100-500 ms) using a fast application system to evoke an inward current.

-

Record the baseline agonist-evoked current several times to ensure a stable response.

-

-

Application of NS3763:

-

Prepare the desired final concentration of NS3763 (e.g., 10 µM) in the external solution from the stock solution. Ensure the final DMSO concentration is low (≤0.1%).

-

Perfuse the cell with the external solution containing NS3763 for 2-5 minutes.

-

Apply the agonist again in the presence of NS3763 and record the current. A significant reduction in the current amplitude is expected.

-

-

Washout: Perfuse the cell with the control external solution to wash out NS3763 and observe the recovery of the agonist-evoked current.

Data Analysis

-

Measure the peak amplitude of the inward current evoked by the agonist before, during, and after the application of NS3763.

-

Calculate the percentage of inhibition caused by NS3763.

-

If performing a dose-response experiment, plot the percentage of inhibition against the concentration of NS3763 to determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for a whole-cell patch clamp experiment using NS3763.

GluK1 Signaling Pathway

Caption: Ionotropic signaling pathway of the GluK1 kainate receptor and its inhibition by NS3763.

Application Notes and Protocols for NS3763 in Brain Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3763 is a selective and noncompetitive antagonist of the GluK5 (GRIK5) subunit of the kainate receptor (KAR)[1][2]. Kainate receptors are ionotropic glutamate receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. The GluK5 subunit, in particular, is involved in synaptic plasticity, and its modulation by compounds like NS3763 is of significant interest for studying and potentially treating neurological disorders.

These application notes provide a comprehensive protocol for the use of NS3763 in acute brain slice electrophysiology, enabling researchers to investigate its effects on neuronal function.

Mechanism of Action

NS3763 acts as a noncompetitive antagonist at kainate receptors containing the GluK5 subunit. This means that it does not compete with the agonist (e.g., glutamate or kainate) for the binding site but rather binds to an allosteric site on the receptor to inhibit its function. This antagonism can modulate both the ionotropic and metabotropic signaling of GluK5-containing KARs. These receptors are known to be involved in a CaMKII-dependent form of long-term depression (LTD) of KAR-mediated excitatory postsynaptic currents (EPSCs)[2]. By blocking GluK5-containing KARs, NS3763 can be used to dissect their specific roles in synaptic transmission and plasticity.

Data Presentation

| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |

| IC50 | 1.6 µM | Human Embryonic Kidney (HEK)293 cells expressing homomeric GluK5 receptors | Domoate-induced increase in intracellular calcium | [1] |

| Selectivity | > 30 µM (IC50) | HEK293 cells expressing homomeric GluK6 receptors | Domoate-induced increase in intracellular calcium | [1] |

| Selectivity | No significant inhibition at 30 µM | Cultured mouse cortical neurons | AMPA- or NMDA-induced currents | [1] |

| Working Concentration | 3 µM | Mouse brain slices | Antagonism of kainate-induced depression of eIPSC amplitude |

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from established methods for preparing viable acute brain slices for electrophysiological recordings.[3][4][5][6][7][8][9]

Materials:

-

Slicing Artificial Cerebrospinal Fluid (aCSF), ice-cold and carbogenated (95% O2 / 5% CO2)

-

Recording aCSF, carbogenated (95% O2 / 5% CO2) at room temperature or 32-34°C

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Recovery chamber

Slicing aCSF Composition (in mM):

-

92 NMDG

-

2.5 KCl

-

1.25 NaH2PO4

-

30 NaHCO3

-

20 HEPES

-

25 Glucose

-

2 Thiourea

-

5 Na-Ascorbate

-

3 Na-Pyruvate

-

0.5 CaCl2

-

10 MgSO4

-

pH 7.3-7.4, osmolarity 300-310 mOsm

Recording aCSF Composition (in mM):

-

124 NaCl

-

2.5 KCl

-

1.25 NaH2PO4

-

26 NaHCO3

-

12.5 Glucose

-

2 CaCl2

-

1 MgSO4

-

pH 7.3-7.4, osmolarity 300-310 mOsm

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

-

Perfuse the animal transcardially with ice-cold, carbogenated slicing aCSF.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing aCSF.

-

Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).

-

Transfer the slices to a recovery chamber containing slicing aCSF at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber with room temperature, carbogenated recording aCSF for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for obtaining whole-cell recordings from neurons in acute brain slices to study the effects of NS3763.

Materials:

-

Patch-clamp rig with an upright microscope, micromanipulators, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular solution.

-

Recording aCSF.

-

NS3763 stock solution.

Intracellular Solution Composition (for current-clamp; in mM):

-

135 K-Gluconate

-

10 HEPES

-

10 Na2-Phosphocreatine

-

4 Mg-ATP

-

0.4 Na-GTP

-

pH 7.2-7.3, osmolarity 280-290 mOsm

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF (2-3 mL/min).

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes with a resistance of 3-6 MΩ and fill with intracellular solution.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to obtain the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the recording protocol.

Application of NS3763

Stock Solution Preparation:

-

NS3763 is soluble in dimethyl sulfoxide (DMSO). Prepare a 10 mM stock solution in 100% DMSO.

-

Store the stock solution at -20°C. Note that while many compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared or recently thawed aliquots[10][11].

Application Procedure:

-

Dilute the NS3763 stock solution into the recording aCSF to the final desired working concentration (e.g., 1-10 µM). The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent effects[12][13].

-

Bath-apply the NS3763-containing aCSF to the brain slice through the perfusion system.

-

Allow sufficient time for the drug to equilibrate in the tissue (typically 5-10 minutes) before recording its effects.

-

To study the effect of NS3763 on synaptic events, you can evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode.

-

Record baseline synaptic responses before applying NS3763 and compare them to the responses during and after drug application.

-

To investigate the effect on neuronal excitability, record the firing pattern of the neuron in response to current injections before and during NS3763 application.

Visualizations

Experimental Workflow

Caption: Experimental workflow for brain slice preparation and electrophysiological recording with NS3763 application.

Signaling Pathway of GluK5-Containing Kainate Receptors

Caption: Signaling pathway of GluK5-containing kainate receptors and the inhibitory action of NS3763.

References

- 1. Assessing the Role of GLUK5 and GLUK6 at Hippocampal Mossy Fiber Synapses | Journal of Neuroscience [jneurosci.org]

- 2. CaMKII-dependent phosphorylation of GluK5 mediates plasticity of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.providence.org [digitalcommons.providence.org]

- 4. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A light-gated, potassium-selective glutamate receptor for the optical inhibition of neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. behavioralhealth2000.com [behavioralhealth2000.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse brain slice electrophysiology [protocols.io]

- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NS3763 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS3763 is a potent and selective noncompetitive antagonist of the GLUK5 (GluK1) subunit of the kainate receptor, a subtype of ionotropic glutamate receptors.[1] Kainate receptors are expressed throughout the central nervous system and are involved in modulating synaptic transmission and plasticity. The GLUK5 subunit, in particular, has been implicated in various neurological and psychiatric conditions, including anxiety, pain, and epilepsy.[2][3] These application notes provide a comprehensive guide for the in vivo use of NS3763 in rodent models to investigate its therapeutic potential.

While specific in vivo pharmacokinetic and optimal concentration data for NS3763 are not extensively published, this document synthesizes available information on GLUK5 antagonists and relevant experimental models to provide detailed protocols and suggested starting points for researchers.

Mechanism of Action and Signaling Pathway

NS3763 acts as a noncompetitive antagonist at kainate receptors containing the GLUK5 subunit. These receptors are ligand-gated ion channels that, upon activation by glutamate, primarily allow the influx of Na+ and Ca2+ ions, leading to neuronal depolarization. GLUK5-containing receptors are typically heteromers, most commonly with GluK2 subunits, and are involved in both excitatory neurotransmission and the modulation of GABA and glutamate release.[4][5]

Blockade of GLUK5 by NS3763 is expected to reduce neuronal excitability in circuits where these receptors are prevalent. This mechanism underlies its potential therapeutic effects in conditions characterized by excessive glutamatergic signaling.

Data Presentation

Due to the limited availability of specific in vivo data for NS3763, the following table provides a summary of relevant in vitro data for NS3763 and in vivo data for a comparable selective GLUK5 antagonist, LY382884, to guide experimental design.

| Compound | Parameter | Value | Species/System | Reference |

| NS3763 | IC50 (vs. Domoate) | 1.6 µM | HEK293 cells (homomeric GLUK5) | [1] |

| Selectivity | >30 µM for GLUK6 | HEK293 cells | [1] | |

| LY382884 | Kb | 0.6 µM | Cloned human GLUK5 subunit | [6] |

| In Vivo Model | Vogel Conflict Test | Rat | [6] | |

| Effective Dose | Not explicitly stated, but effects observed | Rat | [6] | |

| Administration | Intraperitoneal (i.p.) | Rat | ||

| In Vivo Model | Neuropathic Pain | Monkey | [7] | |

| Administration | Spinal microdialysis | Monkey | [7] | |

| Concentration | 10 µM to 10 mM | Monkey | [7] |

Note: The provided concentrations for LY382884 should be used as a preliminary guide for NS3763 dose-finding studies. It is crucial to perform dose-response studies to determine the optimal concentration of NS3763 for any specific rodent model.

Experimental Protocols

The following are detailed protocols for preclinical models where a GLUK5 antagonist like NS3763 could be evaluated.

Assessment of Anxiolytic-like Activity: Vogel Conflict Test (Rats)

This model assesses the anxiolytic potential of a compound by measuring its ability to increase punished licking behavior.[8][9][10]

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Vogel-type conflict test apparatus (drinking bottle with a stainless-steel spout connected to a shock generator)

-

NS3763

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Positive control: Diazepam (2.5 mg/kg, i.p.)

Procedure:

-